4-[(Methylamino)methyl]benzoic acid
Overview
Description
4-[(Methylamino)methyl]benzoic acid, also known as 4-(N-Methylamino)benzoic acid or N-Methyl-4-aminobenzoic acid, is an organic compound with the molecular formula CH3NHC6H4CO2H. It is a derivative of benzoic acid, where a methylamino group is attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]benzoic acid typically involves the methylation of 4-aminobenzoic acid. One common method is the reaction of 4-aminobenzoic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(Methylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Acts as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Employed in the production of dyes, flavors, and preservatives
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the methyl group on the amino group.
4-(Dimethylamino)benzoic acid: Contains an additional methyl group on the amino group.
4-Aminobenzoic acid: Lacks the methyl group entirely
Uniqueness
4-[(Methylamino)methyl]benzoic acid is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
4-(methylaminomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHRCVITNUYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552517 | |
Record name | 4-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96084-38-7 | |
Record name | 4-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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